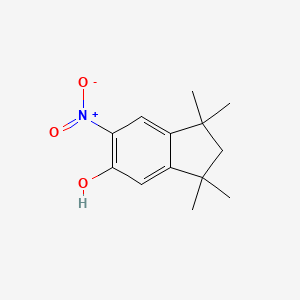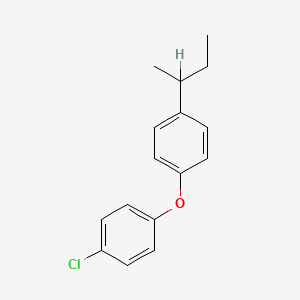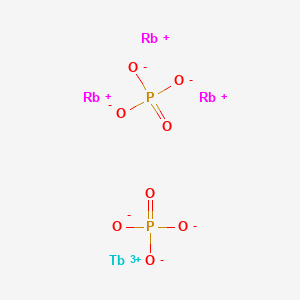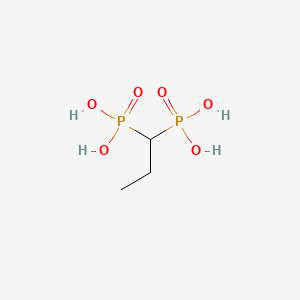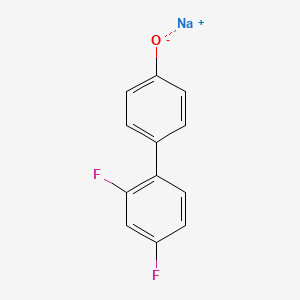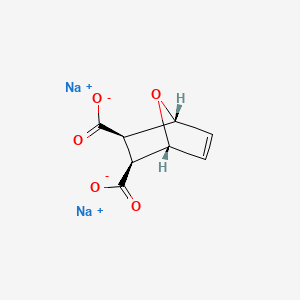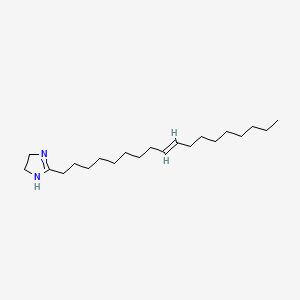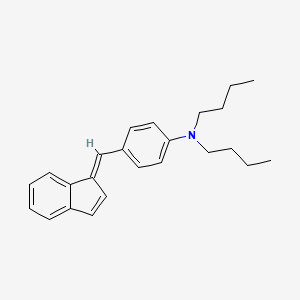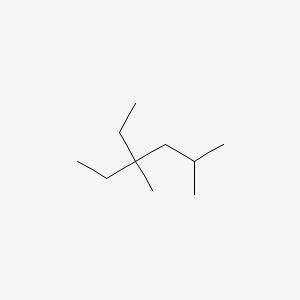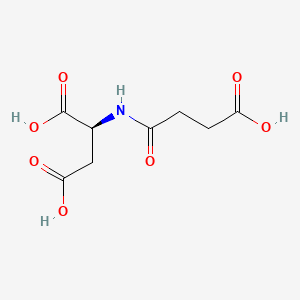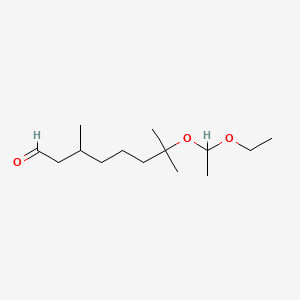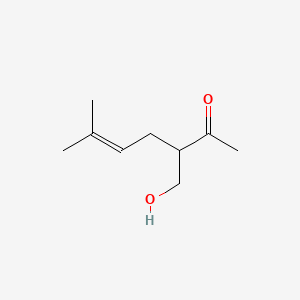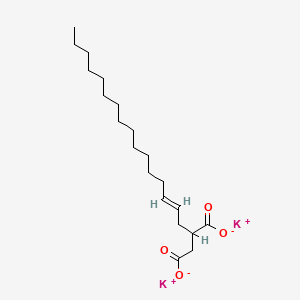
Dipotassium hexadec-2-enylsuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipotassium hexadec-2-enylsuccinate is a chemical compound with the molecular formula C20H34K2O4. It is known for its unique structure, which includes a hexadec-2-enyl group attached to a succinate backbone. This compound is often used in various industrial and scientific applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dipotassium hexadec-2-enylsuccinate typically involves the reaction of hexadec-2-enyl alcohol with succinic anhydride in the presence of a base such as potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- Hexadec-2-enyl alcohol + Succinic anhydride → Hexadec-2-enyl succinate
- Hexadec-2-enyl succinate + Potassium hydroxide → this compound
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to maximize yield and purity. The final product is then purified using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Dipotassium hexadec-2-enylsuccinate undergoes various chemical reactions, including:
- Oxidation : The compound can be oxidized to form corresponding carboxylic acids.
- Reduction : Reduction reactions can convert the compound into alcohols or alkanes.
- Substitution : The succinate group can undergo substitution reactions with nucleophiles.
- Oxidation : Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction : Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
- Substitution : Nucleophiles like amines or thiols can be used in substitution reactions.
- Oxidation : Carboxylic acids
- Reduction : Alcohols or alkanes
- Substitution : Various substituted succinates
Applications De Recherche Scientifique
Dipotassium hexadec-2-enylsuccinate has a wide range of applications in scientific research:
- Chemistry : Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
- Biology : Studied for its potential biological activities and interactions with biomolecules.
- Medicine : Investigated for its potential therapeutic properties and as a component in drug formulations.
- Industry : Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of dipotassium hexadec-2-enylsuccinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Disodium hexadec-2-enylsuccinate
- Dipotassium hexadec-2-enylbutanedioate
Comparison: Dipotassium hexadec-2-enylsuccinate is unique due to its specific structure and the presence of potassium ions. Compared to similar compounds, it may exhibit different solubility, reactivity, and biological activity. These differences make it suitable for specific applications where other compounds may not be as effective.
Propriétés
Numéro CAS |
94113-73-2 |
|---|---|
Formule moléculaire |
C20H34K2O4 |
Poids moléculaire |
416.7 g/mol |
Nom IUPAC |
dipotassium;2-[(E)-hexadec-2-enyl]butanedioate |
InChI |
InChI=1S/C20H36O4.2K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20(23)24)17-19(21)22;;/h14-15,18H,2-13,16-17H2,1H3,(H,21,22)(H,23,24);;/q;2*+1/p-2/b15-14+;; |
Clé InChI |
KPIFSXBSZJIYLO-NSKUCRDLSA-L |
SMILES isomérique |
CCCCCCCCCCCCC/C=C/CC(CC(=O)[O-])C(=O)[O-].[K+].[K+] |
SMILES canonique |
CCCCCCCCCCCCCC=CCC(CC(=O)[O-])C(=O)[O-].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


